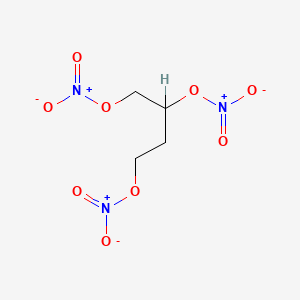
1,2,4-Butanetriol trinitrate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,2,4-Butanetriol trinitrate is a useful research compound. Its molecular formula is C4H7N3O9 and its molecular weight is 241.11 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Explosive;Acute Toxic;Health Hazard;Environmental Hazard, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Military Applications
BTTN is primarily utilized in military applications as an energetic component in explosives and propellants. Its properties make it suitable for use in:
- Explosives : BTTN can be mixed with other nitrated compounds like nitroglycerin to create stable explosive formulations .
- Gun Propellants : BTTN's compatibility with various propellant formulations enhances performance while maintaining safety standards.
Table 1: Comparison of Explosive Properties
| Property | BTTN | Nitroglycerin |
|---|---|---|
| Density (g/cm³) | 1.3 | 1.6 |
| Stability | High | Moderate |
| Sensitivity | Low | High |
| Thermal Stability | Excellent | Poor |
Medical Applications
In the medical field, BTTN's structural similarities to nitroglycerin allow it to be explored for therapeutic uses:
- Cardiovascular Treatments : Similar to nitroglycerin ointments used for acute heart failure treatment, BTTN may offer potential benefits in managing conditions such as angina pectoris.
- Transdermal Delivery Systems : Research indicates that formulations containing BTTN could be developed for controlled drug delivery systems due to its favorable pharmacokinetics .
Case Study: Nitroglycerin Ointment Efficacy
A study assessed the hemodynamic effects of nitroglycerin ointment on patients with acute coronary syndrome. The results indicated a significant reduction in mean arterial pressure and thoracic fluid content after administration . This suggests that similar applications could be investigated for BTTN.
Industrial Applications
BTTN's versatility extends into various industrial sectors:
- Polyurethane Production : BTTN can be used as a plasticizer in polyurethane foams, enhancing their mechanical properties while maintaining flexibility .
- Ink Formulation : As a recording agent in high-quality inks, BTTN improves anti-feathering and penetration effects in printing applications .
Environmental Considerations
The synthesis of BTTN through biotechnological methods is gaining attention due to environmental concerns associated with traditional chemical processes. Recent studies focus on microbial synthesis pathways that offer greener alternatives with reduced by-products and energy consumption .
Table 2: Environmental Impact of Synthesis Methods
| Method | By-products | Energy Consumption | Environmental Impact |
|---|---|---|---|
| Traditional Chemical | High | High | Significant |
| Biotechnological | Low | Low | Minimal |
Análisis De Reacciones Químicas
Decomposition Mechanisms
BTTN undergoes two primary unimolecular decomposition pathways in the gas phase, as determined by density functional theory (DFT) calculations :
Pathway 1: O–NO₂ Bond Homolysis
-
Activation energy : 39.8 kcal/mol
-
Mechanism:
BTTN→CH2ONO2CHONO2CH2CH2O⋅+⋅NO2
Subsequent radical decomposition yields CH₃CHO , HCHO , and 3NO₂ .
Pathway 2: HONO Elimination
-
Activation energy : 40.2 kcal/mol
-
Mechanism: Sequential elimination of three HONO molecules, forming CH₃CHO and 2CO .
Autocatalytic Decomposition Pathways
At elevated NO₂ concentrations, BTTN decomposition becomes autocatalytic via γ-hydrogen abstraction :
-
Key steps :
-
NO₂ abstracts a γ-H atom from BTTN, forming HNO₂ and a BTTN radical.
-
Radical-induced chain propagation accelerates decomposition.
-
-
Rate constants for autocatalytic decomposition are 3–40× higher than unimolecular pathways .
Rate Constants and Reaction Kinetics
Canonical variational transition-state theory (CVT/SCT) reveals temperature-dependent kinetics :
| Decomposition Pathway | Rate Constant (298 K, s⁻¹) | Activation Energy (kcal/mol) |
|---|---|---|
| O–NO₂ Homolysis | 1.2 × 10⁻⁷ | 39.8 |
| HONO Elimination | 8.5 × 10⁻⁸ | 40.2 |
| Autocatalytic (γ-H abstraction) | 3.6 × 10⁻⁶ | 28.5 |
Autocatalytic dominance begins when NO₂ concentration exceeds 0.1 mmol/L .
Propiedades
Número CAS |
6659-60-5 |
|---|---|
Fórmula molecular |
C4H7N3O9 |
Peso molecular |
241.11 g/mol |
Nombre IUPAC |
1,4-dinitrooxybutan-2-yl nitrate |
InChI |
InChI=1S/C4H7N3O9/c8-5(9)14-2-1-4(16-7(12)13)3-15-6(10)11/h4H,1-3H2 |
Clave InChI |
RDLIBIDNLZPAQD-UHFFFAOYSA-N |
SMILES |
C(CO[N+](=O)[O-])C(CO[N+](=O)[O-])O[N+](=O)[O-] |
SMILES canónico |
C(CO[N+](=O)[O-])C(CO[N+](=O)[O-])O[N+](=O)[O-] |
Key on ui other cas no. |
6659-60-5 |
Pictogramas |
Explosive; Acute Toxic; Health Hazard; Environmental Hazard |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.















